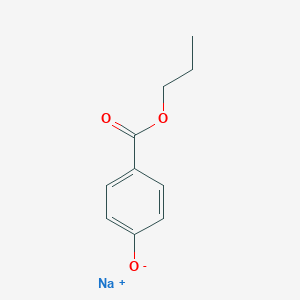
potassium;2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves dissolving the acid in a suitable solvent and then adding the potassium base under controlled conditions to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 2-ethylhexanoate often involves the use of large-scale reactors where the reaction between 2-ethylhexanoic acid and potassium hydroxide or potassium carbonate is carried out under optimized conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Potassium 2-ethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving potassium 2-ethylhexanoate include various metal salts and organic solvents. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic conditions .
Major Products Formed
The major products formed from reactions involving potassium 2-ethylhexanoate depend on the specific reagents and conditions used. For example, it can form metal 2-ethylhexanoates when reacted with metal salts .
科学的研究の応用
Potassium 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a corrosion inhibitor in automotive antifreeze and as an emulsifier in various industrial processes
作用機序
The mechanism of action of potassium 2-ethylhexanoate involves its ability to form complexes with metal ions, which can then participate in various catalytic and stabilization processes. The potassium ion plays a crucial role in maintaining the ionic balance and facilitating the formation of stable complexes .
類似化合物との比較
Similar Compounds
- Potassium octanoate
- Potassium caprylate
- Potassium naphthenate
Uniqueness
Potassium 2-ethylhexanoate is unique due to its specific structure, which provides it with distinct properties such as higher solubility in organic solvents and better performance as a catalyst and stabilizer compared to other similar compounds .
特性
IUPAC Name |
potassium;2-ethylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQCVZBBNZMKD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate](/img/structure/B7819097.png)



![2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid](/img/structure/B7819132.png)


